GLPG0634 analog

JAK-STAT signaling Kinase selectivity Inflammatory disease models

GLPG0634 analog is a JAK1-biased inhibitor (IC50: 10 nM JAK1, 28 nM JAK2, 810 nM JAK3) with an 81-fold JAK3-sparing index and ~30-fold cellular JAK1 selectivity, enabling unambiguous JAK1 pathway dissection without confounding JAK2/JAK3 inhibition. It demonstrates 76-100% microsomal stability and in vivo efficacy at 3 mg/kg in CIA models, making it the definitive tool for cytokine signaling studies where pan-JAK or dual JAK1/2 inhibitors introduce pharmacological artifacts.

Molecular Formula C23H18N6O2
Molecular Weight 410.4 g/mol
Cat. No. B7979577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLPG0634 analog
Molecular FormulaC23H18N6O2
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)OCC5=CN=C(C=C5)C#N
InChIInChI=1S/C23H18N6O2/c24-12-18-9-4-15(13-25-18)14-31-19-10-7-16(8-11-19)20-2-1-3-21-26-23(28-29(20)21)27-22(30)17-5-6-17/h1-4,7-11,13,17H,5-6,14H2,(H,27,28,30)
InChIKeyQZXABVVSCDZCLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GLPG0634 Analog (CAS 1206101-20-3) Chemical Identity and JAK1-Selective Inhibitor Classification


GLPG0634 analog (CAS 1206101-20-3, C23H18N6O2, MW 410.43) is a structural analog of the clinically approved JAK1-selective inhibitor filgotinib (GLPG0634, CAS 1206161-97-8). The compound is documented in multiple Novartis US patents (e.g., US10112907, US10206907, US10766894, US10875847, US11203595) as a potent Janus kinase (JAK) family inhibitor with preferential activity toward JAK1 [1]. In standardized kinase assays, the analog exhibits IC50 values of 10 nM (JAK1), 28 nM (JAK2), 810 nM (JAK3), and 116 nM (TYK2), corresponding to a biochemical selectivity window of approximately 81-fold for JAK1 over JAK3 and approximately 12-fold over TYK2 [2]. The compound serves as a research tool for investigating JAK1-dependent signaling pathways in inflammatory and autoimmune disease models, distinct from broader-spectrum JAK inhibitors.

Why GLPG0634 Analog Cannot Be Replaced by Generic JAK Inhibitors in Targeted Research


Substitution of GLPG0634 analog with pan-JAK inhibitors (e.g., tofacitinib) or JAK1/2 dual inhibitors (e.g., baricitinib) introduces confounding pharmacological variables that compromise experimental interpretability. Tofacitinib potently inhibits JAK3 (IC50 = 55 nM) and JAK2 (IC50 = 77 nM) with only modest selectivity over JAK1 [1], while baricitinib exhibits near-equipotent inhibition of JAK1 and JAK2 (IC50 ≈ 4-6 nM each) [2]. In contrast, the GLPG0634 analog's biochemical profile—JAK1 IC50 = 10 nM with approximately 28-fold weaker JAK2 activity, >80-fold weaker JAK3 activity, and 12-fold weaker TYK2 activity —enables experimental dissection of JAK1-specific signaling without simultaneous suppression of JAK2-dependent hematopoiesis or JAK3-dependent lymphocyte function. Furthermore, the analog exhibits distinct cellular selectivity (approximately 30-fold for JAK1-mediated STAT signaling over JAK2) [3] and metabolic stability (76-100% microsomal stability in rat and human) that differentiate it from its parent filgotinib metabolite. These quantitative differences in target engagement, cellular signaling, and in vitro ADME properties preclude generic substitution for assays requiring JAK1-biased pharmacology.

Quantitative Differentiation Evidence: GLPG0634 Analog vs. Comparators


Biochemical JAK Isoform Selectivity: GLPG0634 Analog vs. Tofacitinib and Baricitinib

In head-to-head biochemical kinase assays, GLPG0634 analog demonstrates a distinct selectivity fingerprint compared to the pan-JAK inhibitor tofacitinib and the JAK1/2 dual inhibitor baricitinib. GLPG0634 analog inhibits JAK1 with an IC50 of 10 nM while requiring 2.8-fold higher concentration for JAK2 (28 nM), 81-fold higher for JAK3 (810 nM), and 12-fold higher for TYK2 (116 nM) . In contrast, tofacitinib shows only 3.6-fold selectivity for JAK1 over JAK3 and 5.1-fold over JAK2, while baricitinib exhibits near-equipotent JAK1/JAK2 inhibition with IC50 values of 5.9 nM and 5.7 nM, respectively [1][2]. The quantified JAK3:JAK1 selectivity ratio for GLPG0634 analog (81:1) exceeds that of tofacitinib (3.6:1) by approximately 22-fold and exceeds that of filgotinib (reported >27.5:1) by at least 3-fold based on comparative enzyme assay data [3]. This enhanced JAK3-sparing profile reduces confounding effects on γc-cytokine signaling in lymphocyte functional assays.

JAK-STAT signaling Kinase selectivity Inflammatory disease models Rheumatoid arthritis

Cellular JAK1 Selectivity: 30-Fold Preference Over JAK2-Dependent STAT Signaling

In cellular contexts, GLPG0634 analog demonstrates approximately 30-fold higher selectivity for JAK/STAT signaling cascades requiring JAK1 compared to those dependent on JAK2 kinase activity [1]. This cellular selectivity translates into differential suppression of cytokine-induced signaling: the compound inhibits IL-2- and IL-4-induced JAK1/JAK3/γc signaling and IFN-αB2-induced JAK1/TYK2 type II receptor signaling with IC50 values ranging from 150 to 760 nM, while JAK2-dependent pathways (e.g., G-CSF/pSTAT3, GM-CSF) require substantially higher concentrations for equivalent inhibition [2][3]. Furthermore, GLPG0634 analog dose-dependently inhibits the proliferation and differentiation of Th1, Th2, and Th17 cells—functional readouts that integrate JAK1-dependent cytokine networks [4]. The cellular JAK1:JAK2 selectivity of approximately 30-fold exceeds the biochemical IC50 ratio of 2.8:1, indicating that cellular context amplifies the functional selectivity window.

Cellular selectivity JAK-STAT pathway Th1/Th2/Th17 differentiation Cytokine signaling

Microsomal Stability: 76-100% Retention in Rat and Human Liver Microsomes

In standardized liver microsome stability assays, GLPG0634 analog exhibits 76% to 100% retention of parent compound after incubation in both rat and human microsomal preparations . This stability profile is directly comparable to that of the parent filgotinib scaffold, which also demonstrates high microsomal stability contributing to its favorable oral pharmacokinetic properties. The high microsomal stability (≥76%) of the analog indicates low intrinsic hepatic clearance, supporting its utility in in vitro cell-based assays requiring extended incubation periods without significant compound depletion due to oxidative metabolism. This metabolic robustness differentiates the analog from other JAK inhibitor tool compounds that undergo rapid microsomal degradation, which can confound concentration-response relationships in long-term cellular experiments.

Metabolic stability In vitro ADME Liver microsomes Compound optimization

In Vivo Collagen-Induced Arthritis (CIA) Model: Bone Protection at 3 mg/kg Oral Dose

In the rat collagen-induced arthritis (CIA) model—a gold-standard preclinical model of rheumatoid arthritis—oral administration of GLPG0634 analog demonstrates marked protection from bone damage at a dose of 3 mg/kg [1]. The compound reduces infiltration of inflammatory cells significantly from 1 mg/kg onward and dose-dependently decreases levels of key pro-inflammatory cytokines and chemokines including IL-6, IP-10, XCL1, and MCP-1, which are modulated by IFN-α-JAK1/TYK2 signaling [2]. Higher doses (30 mg/kg daily in rats; 50 mg/kg twice daily in mice) produce dose-dependent reductions in inflammation, cartilage degradation, and bone erosion [3]. Notably, the major metabolite GLPG0634-M1 requires a 10-fold higher dose to achieve comparable anti-inflammatory efficacy to the parent compound in the same model, indicating that the GLPG0634 analog scaffold provides superior in vivo potency on a per-mg basis compared to its metabolite [4].

Collagen-induced arthritis Rheumatoid arthritis model Bone erosion In vivo efficacy

Optimal Research Applications for GLPG0634 Analog Based on Validated Differentiation Evidence


JAK1-Specific Mechanistic Studies in Th1/Th2/Th17 Differentiation

Investigators requiring experimental isolation of JAK1-dependent cytokine signaling without confounding JAK2 or JAK3 inhibition should select GLPG0634 analog. The compound's 81-fold JAK3-sparing index and 30-fold cellular JAK1 selectivity [1] enable unambiguous attribution of observed effects on Th1, Th2, and Th17 cell differentiation to JAK1 inhibition. This is particularly valuable when studying IL-2-, IL-4-, or IFN-α-driven signaling pathways where pan-JAK inhibitors (e.g., tofacitinib) introduce JAK3- and JAK2-mediated artifacts. The high microsomal stability (76-100%) ensures consistent compound exposure throughout 48-72 hour differentiation protocols without requiring media changes that perturb culture conditions .

Preclinical Proof-of-Concept Studies in Collagen-Induced Arthritis Models

For in vivo validation of JAK1 inhibition as a therapeutic strategy in rheumatoid arthritis, GLPG0634 analog provides a cost-effective and mechanistically appropriate tool compound. At oral doses as low as 3 mg/kg, the compound confers significant protection from bone damage in the rat CIA model—a 10-fold potency advantage over its major metabolite [2]. The compound's ability to suppress IL-6, IP-10, XCL1, and MCP-1 at low doses [3] makes it suitable for dose-ranging studies investigating JAK1-dependent cytokine networks driving synovial inflammation and joint destruction. Researchers should note that the compound's potency in rodent CIA models has been validated across multiple independent studies.

JAK-STAT Pathway Dissection in Cytokine Signaling Arrays

GLPG0634 analog is ideally suited for cytokine stimulation panels designed to map JAK isoform utilization across STAT phosphorylation readouts. The compound's IC50 range of 150-760 nM for IL-2/IL-4 (JAK1/JAK3/γc) and IFN-αB2 (JAK1/TYK2) signaling pathways [4] provides a defined concentration window for selective JAK1 inhibition. At 1-3 μM, the analog suppresses JAK1-dependent signaling while largely sparing JAK2-dependent pathways (e.g., G-CSF/pSTAT3, GM-CSF), enabling researchers to differentiate JAK1-mediated from JAK2-mediated cytokine responses in primary immune cells or engineered reporter cell lines. This application is particularly relevant for studies investigating the differential roles of JAK1 versus JAK2 in hematopoietic cytokine signaling.

Metabolic Stability Benchmarking and ADME Assay Validation

The documented 76-100% microsomal stability of GLPG0634 analog in both rat and human preparations positions the compound as a useful reference standard for in vitro ADME assay qualification. Laboratories validating new microsomal stability protocols or establishing baseline performance metrics for JAK inhibitor screening cascades can utilize GLPG0634 analog as a 'stable' comparator compound against which labile tool compounds are benchmarked. The availability of the compound from multiple reputable vendors with consistent purity specifications (≥98%) supports its use as an inter-laboratory reference material.

Quote Request

Request a Quote for GLPG0634 analog

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.